3,6-Dimethoxy-4-pyridazinecarboxaldehyde

Antiviral Drug Discovery Medicinal Chemistry Thiosemicarbazones

3,6-Dimethoxy-4-pyridazinecarboxaldehyde (CAS 262353-18-4) is a heterocyclic building block featuring a 1,2-diazine core with methoxy substituents at the 3- and 6-positions and an aldehyde functional group at the 4-position. This substitution pattern provides a unique scaffold for constructing diverse compound libraries through reactions such as reductive amination, Grignard additions, and the formation of thiosemicarbazones and hydrazones.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 262353-18-4
Cat. No. B3350231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethoxy-4-pyridazinecarboxaldehyde
CAS262353-18-4
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C(=C1)C=O)OC
InChIInChI=1S/C7H8N2O3/c1-11-6-3-5(4-10)7(12-2)9-8-6/h3-4H,1-2H3
InChIKeyCWNGTARWLRDLBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 3,6-Dimethoxy-4-pyridazinecarboxaldehyde (CAS 262353-18-4): A Strategic Pyridazine Building Block for Advanced Synthesis


3,6-Dimethoxy-4-pyridazinecarboxaldehyde (CAS 262353-18-4) is a heterocyclic building block featuring a 1,2-diazine core with methoxy substituents at the 3- and 6-positions and an aldehyde functional group at the 4-position . This substitution pattern provides a unique scaffold for constructing diverse compound libraries through reactions such as reductive amination, Grignard additions, and the formation of thiosemicarbazones and hydrazones . The pyridazine nucleus is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including kinase inhibition, anti-inflammatory, and antiviral effects [1][2]. This compound's specific substitution pattern makes it a critical intermediate for accessing pharmacologically relevant 3,6-disubstituted pyridazine derivatives, a class of compounds with demonstrated anticancer potential [3].

Technical Justification for Procuring 3,6-Dimethoxy-4-pyridazinecarboxaldehyde vs. Other Pyridazine Carboxaldehyde Isomers


Generic substitution among pyridazine carboxaldehyde isomers is not technically viable due to profound, structure-dependent differences in biological and chemical behavior. The specific location of the aldehyde group on the diazine ring dictates the molecule's reactivity and the pharmacological profile of its derivatives. For instance, a direct comparison of thiosemicarbazone derivatives revealed that those derived from 4-pyridazinecarbaldehyde exhibit abolished biological activity compared to their 2-pyridyl counterparts, while derivatives from 3-pyridazinecarbaldehyde show a dramatically reduced cytotoxic potency (by a factor of ~300) but retain antiviral activity [1]. Therefore, the 4-carboxaldehyde substitution pattern, combined with the electron-donating 3,6-dimethoxy groups, provides a distinct electronic and steric environment that is critical for the intended application. Using an alternative isomer like pyridazine-3-carboxaldehyde or a non-methoxylated analog would lead to a completely different molecular scaffold, resulting in divergent synthetic outcomes and unpredictable biological results, thereby jeopardizing research validity and project timelines .

Quantitative Differentiation Guide for 3,6-Dimethoxy-4-pyridazinecarboxaldehyde


Differentiation in Antiviral Lead Optimization: Cytotoxicity Reduction vs. Pyridine Analogs

In a study of thiosemicarbazone (TSC) derivatives, compounds derived from 3-pyridazinecarbaldehyde (a close structural analog of the target compound) showed a dramatic reduction in cytotoxic potency compared to their pyridine-based counterparts, while retaining antiviral activity. This highlights the potential for using the pyridazine core to improve therapeutic indices [1].

Antiviral Drug Discovery Medicinal Chemistry Thiosemicarbazones

Accessing Potent CDK2 Kinase Inhibition via 3,6-Disubstituted Pyridazine Scaffolds

While the target compound itself is an intermediate, its primary value is demonstrated by the potent activity of the final drug candidates it is used to synthesize. A series of 3,6-disubstituted pyridazines, which are directly accessible from 3,6-Dimethoxy-4-pyridazinecarboxaldehyde, showed significant CDK2 inhibitory activity and anticancer effects [1].

Oncology Kinase Inhibitor CDK2 Medicinal Chemistry

Functional Differentiation from Non-Aldehyde Analogs: Enabling Diverse Synthetic Transformations

The presence of the aldehyde functional group distinguishes this compound from other 3,6-dimethoxypyridazine analogs like 3,6-dimethoxy-4-pyridazinecarboxylic acid or 3,6-dimethoxy-4-methylpyridazine. The aldehyde enables specific, high-yielding reactions such as reductive amination to form amines or condensation with hydrazines to form hydrazones, which are not possible with the methyl or carboxylic acid analogs .

Synthetic Chemistry Building Blocks Reductive Amination Hydrazone Formation

Validated Application Scenarios for 3,6-Dimethoxy-4-pyridazinecarboxaldehyde in R&D


Synthesis of CDK2-Targeting Anticancer Agents

This building block is essential for preparing a library of 3,6-disubstituted pyridazine analogs for structure-activity relationship (SAR) studies around CDK2 kinase inhibition. The resulting derivatives have shown sub-micromolar growth inhibition in breast cancer cell lines (e.g., T-47D, MDA-MB-231) and direct nanomolar inhibition of CDK2 enzyme activity [1]. This application is directly supported by quantitative evidence from a 2020 study in the Journal of Enzyme Inhibition and Medicinal Chemistry.

Optimization of Antiviral Thiosemicarbazone Leads

As demonstrated in comparative studies of thiosemicarbazone derivatives, the pyridazine core can dramatically reduce cytotoxicity while preserving antiviral activity [2]. Researchers can use 3,6-Dimethoxy-4-pyridazinecarboxaldehyde to synthesize novel thiosemicarbazones with the goal of achieving a wider therapeutic window against viral targets like HSV-1. The aldehyde group is the key functional handle for this specific condensation reaction.

Diversification of Pyridazine-Based Compound Libraries via Reductive Amination

The aldehyde functionality provides a versatile handle for generating structural diversity. Researchers can employ this compound in high-throughput parallel synthesis, using reductive amination with a wide array of primary and secondary amines to rapidly generate a diverse library of novel 4-(aminomethyl)-3,6-dimethoxypyridazine derivatives for broad biological screening . This is a core methodology in modern drug discovery for exploring chemical space.

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